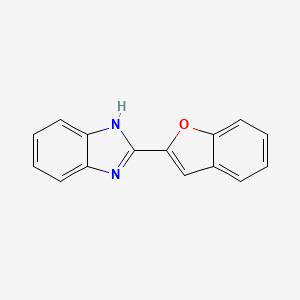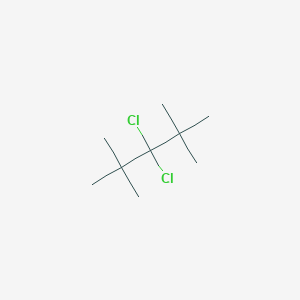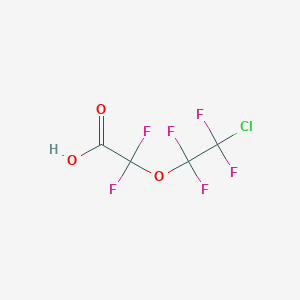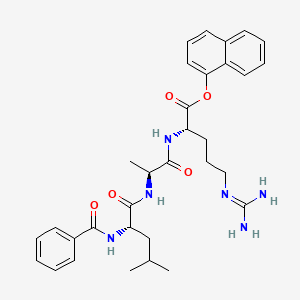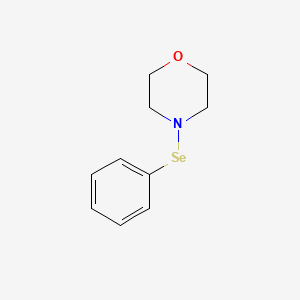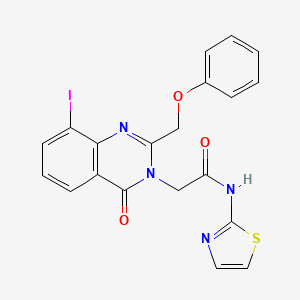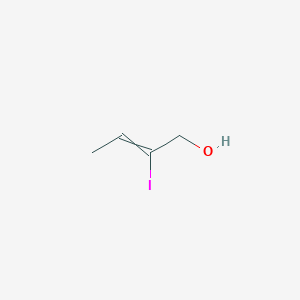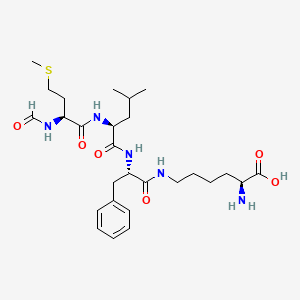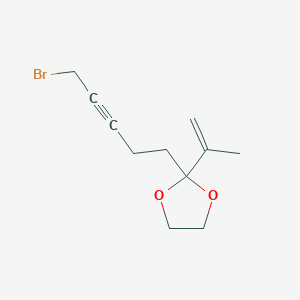
2-(5-Bromopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered ring compounds containing two oxygen atoms. This particular compound features a brominated pentynyl group and a prop-1-en-2-yl group attached to the dioxolane ring. Such compounds are often of interest in organic synthesis and medicinal chemistry due to their unique structural properties and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of a suitable dioxolane precursor with a brominated alkyne under specific conditions. For example, the reaction might involve:
Starting Materials: A dioxolane derivative, 5-bromopent-3-yne, and a base.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) may be used.
Catalysts: Palladium or copper catalysts are often employed to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of hazardous materials like brominated compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction Reactions: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF).
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of substituted dioxolanes.
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for constructing complex molecules.
Biology: Potential use in the development of bioactive compounds or probes.
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In general, the compound’s reactivity is influenced by the presence of the bromine atom and the alkyne group, which can participate in various chemical transformations. The molecular targets and pathways involved would vary based on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Chloropent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane: Similar structure but with a chlorine atom instead of bromine.
2-(5-Iodopent-3-yn-1-yl)-2-(prop-1-en-2-yl)-1,3-dioxolane: Similar structure but with an iodine atom instead of bromine.
2-(5-Bromopent-3-yn-1-yl)-2-(methyl)-1,3-dioxolane: Similar structure but with a methyl group instead of prop-1-en-2-yl.
Propriétés
Numéro CAS |
82064-58-2 |
|---|---|
Formule moléculaire |
C11H15BrO2 |
Poids moléculaire |
259.14 g/mol |
Nom IUPAC |
2-(5-bromopent-3-ynyl)-2-prop-1-en-2-yl-1,3-dioxolane |
InChI |
InChI=1S/C11H15BrO2/c1-10(2)11(13-8-9-14-11)6-4-3-5-7-12/h1,4,6-9H2,2H3 |
Clé InChI |
MJONPAKTJSHXIN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1(OCCO1)CCC#CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


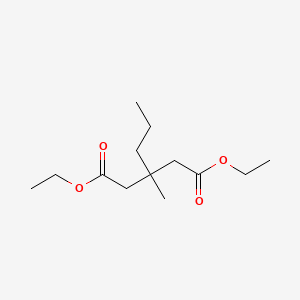

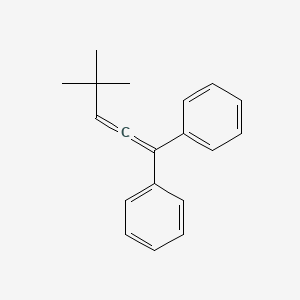
![5-({4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14422688.png)
